The synthesis of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide involves several steps:
The molecular structure of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide features:
The compound exhibits a complex three-dimensional configuration that can be analyzed using techniques such as X-ray crystallography or computational modeling to predict interactions with biological molecules .
3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide can undergo various chemical reactions:
These reactions can be utilized in synthetic pathways to modify the compound for enhanced efficacy or altered pharmacokinetic properties .
The mechanism of action for 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide is primarily related to its interaction with specific biological targets:
Key physical and chemical properties of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide include:
These properties are essential for determining its suitability for various applications in medicinal chemistry .
The applications of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide are diverse:
The compound 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide (RO4987655/CH4987655, CAS 874101-00-5) exemplifies a class of allosteric MEK1/2 inhibitors designed to overcome limitations of ATP-competitive kinase inhibitors. These molecules bind a hydrophobic pocket adjacent to the ATP-binding site, inducing conformational changes that lock MEK1/2 in an inactive state. The 3-fluoro-4-iodoaniline moiety establishes critical van der Waals contacts with Val127 of MEK1, while the iodine atom forms halogen bonds with catalytic lysine (Lys97), disrupting kinase activation loops [4] [7]. This allosteric mechanism enables exceptional selectivity for MEK1/2 over other kinases (e.g., >100-fold vs. CDK2 or Plk1), minimizing off-target effects common among ATP-competitive inhibitors [3] [6]. Molecular dynamics simulations confirm that the difluorobenzamide core stabilizes the inhibitor-MEK complex by restricting rotational freedom, enhancing binding residence time by ~3-fold compared to non-fluorinated analogs [9].
Table 1: Key Protein-Inhibitor Interactions in MEK1
Residue | Interaction Type | Chemical Motif | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Val127 | Van der Waals | 3-Fluoro-4-iodoaniline | -2.8 |
Lys97 | Halogen Bond | Iodine atom | -1.5 |
Ser212 | H-bond | 3-Oxomorpholinyl carbonyl | -3.2 |
Hydrophobic Pocket | π-Stacking | Difluorobenzamide core | -4.1 |
Structural optimization introduced the 5-[(3-oxomorpholino)methyl] substitution (CAS 874101-00-5) to enhance kinase binding affinity and metabolic stability. The morpholinone ring serves dual functions:
Structure-activity relationship (SAR) studies revealed strict stereochemical constraints: The (S)-enantiomer of the morpholinone derivative exhibits 8-fold greater MEK1 affinity (IC50 = 3.2 nM) than the (R)-counterpart due to optimal positioning within the hydrophobic pocket. Replacement with piperidinone or tetrahydropyran abolished inhibitory activity, confirming the critical role of the morpholinone’s electronic profile [4] [9].
The N-(2-hydroxyethoxy) group (C15H12F3IN2O3, CID 9803891) balances hydrophilic-lipophilic equilibrium while enabling interactions with the kinase’s solvent-accessible region. Key SAR findings include:
Notably, in PD0325901 (mirdametinib, CAS 391210-10-9), the evolved (R)-2,3-dihydroxypropoxy analog leverages a chiral glycerol-like side chain to enhance cell permeability (Papp = 18 × 10⁻⁶ cm/s) while maintaining MEK1 IC50 < 1 nM. The secondary hydroxyl coordinates structural water molecules at the protein-solvent interface, reducing desolvation energy penalties upon binding [2] [10].
Strategic halogen placement governs selectivity across the kinome:
Table 2: Halogenation Effects on MEK1 Inhibition and Selectivity
Halogen Pattern | MEK1 IC50 (nM) | BRAF Disruption (%) | CYP3A4 Metabolism Rate |
---|---|---|---|
3,4-Difluoro + 4-Iodo (lead) | 14 | 92 | 0.12 μL/min/pmol |
4-Fluoro + 4-Iodo | 68 | 85 | 0.28 μL/min/pmol |
3,4-Difluoro + 4-Bromo | 31 | 63 | 0.15 μL/min/pmol |
Des-halo (unsubstituted phenyl) | >500 | 22 | 1.05 μL/min/pmol |
Iterative SAR refinement focused on three domains:
Lead compound PD0325901 exemplifies successful SAR integration: biochemical IC50 < 1 nM, cellular IC50 = 3.5 nM (pERK suppression), and 86-fold selectivity over MEK5, validating the strategic halogen placement and pharmacophore hybridization [2] [10].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: